Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate is an organic compound with the molecular formula C₁₃H₂₆O₅. It is an ester, a class of compounds known for their pleasant odors and widespread occurrence in nature. Esters are commonly used in perfumes, flavorings, and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate typically involves the esterification of 3-hydroxypropanoic acid with 6-(ethoxymethoxy)hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-hydroxypropanoic acid and 6-(ethoxymethoxy)hexanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3-hydroxypropanoic acid, 6-(ethoxymethoxy)hexanol.
Reduction: 3-hydroxypropanoic acid, 6-(ethoxymethoxy)hexanol.
Transesterification: New ester, alcohol.
Scientific Research Applications
Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds in the body.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components, 3-hydroxypropanoic acid and 6-(ethoxymethoxy)hexanol. These components can then interact with various biological pathways, leading to their observed effects .
Comparison with Similar Compounds
Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate can be compared to other esters with similar structures, such as:
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another simple ester, widely used in the production of paints, coatings, and adhesives.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
62585-49-3 |
---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
methyl 3-[6-(ethoxymethoxy)hexoxy]propanoate |
InChI |
InChI=1S/C13H26O5/c1-3-16-12-18-10-7-5-4-6-9-17-11-8-13(14)15-2/h3-12H2,1-2H3 |
InChI Key |
QMMDDGOMOPDFIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCCCCCCOCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.